molecular formula C23H20F3N5O B11325539 N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide

N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide

Cat. No.: B11325539
M. Wt: 439.4 g/mol
InChI Key: PAIZFAZSJRNQHS-UHFFFAOYSA-N
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Description

N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a pyrazolo[1,5-a]pyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

The synthesis of N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide typically involves multicomponent reactions. One efficient method includes the reaction of hydrazine hydrate, 2-(arylhydrazono)malononitrile, and β-diketones in the presence of p-toluenesulphonic acid under solvent-free conditions . This method is advantageous due to its mild conditions, atom economy, and practical simplicity.

Chemical Reactions Analysis

N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide involves its interaction with molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death in the case of cancer cells .

Comparison with Similar Compounds

N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide can be compared with other pyrazolopyrimidine derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties.

Biological Activity

N-(4-{[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and effects on various biological systems, particularly focusing on its anticancer properties and enzyme inhibition.

The compound can be synthesized through multi-step organic reactions involving the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization. The general synthetic route includes:

  • Preparation of the Pyrazolo Core : This involves cyclocondensation reactions to form the pyrazolo structure.
  • Introduction of Functional Groups : Methyl and trifluoromethyl groups are added to enhance biological activity.
  • Final Coupling Reaction : The acetamide moiety is introduced via an amide bond formation.

Chemical Structure

  • Molecular Formula : C17H19F3N4O
  • Molecular Weight : 416.4 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MV4-1110Induction of apoptosis via caspase activation
K56215Inhibition of cell cycle progression
MCF-712Modulation of PCNA expression

The mechanism involves the induction of apoptosis through the activation of caspases and poly(ADP-ribose) polymerase (PARP), leading to cell death.

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. It has demonstrated inhibitory activity against several kinases involved in cancer progression:

EnzymeInhibition TypeIC50 (µM)
p38 MAPKCompetitive25
Aurora A kinaseNon-competitive30
RSK2Mixed20

These interactions suggest that this compound may serve as a lead compound for developing targeted cancer therapies.

Case Studies

  • Study on MV4-11 Cells :
    • The compound was tested for its ability to induce apoptosis in MV4-11 cells, showing a significant increase in caspase-9 activity and PARP cleavage after 24 hours of treatment.
  • In Vivo Efficacy :
    • A mouse model bearing xenografts of MCF-7 cells treated with this compound exhibited reduced tumor growth compared to controls, indicating its potential efficacy in vivo.

Properties

Molecular Formula

C23H20F3N5O

Molecular Weight

439.4 g/mol

IUPAC Name

N-[4-[[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide

InChI

InChI=1S/C23H20F3N5O/c1-13-4-6-16(7-5-13)20-21(23(24,25)26)30-31-19(12-14(2)27-22(20)31)29-18-10-8-17(9-11-18)28-15(3)32/h4-12,29H,1-3H3,(H,28,32)

InChI Key

PAIZFAZSJRNQHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NC4=CC=C(C=C4)NC(=O)C)C

Origin of Product

United States

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